(6-Aminohexyl)(methyl)amine

Affinity Chromatography Enzyme Purification Dehydrogenase

(6-Aminohexyl)(methyl)amine (CAS 2997-06-0), also known as N-methyl-1,6-hexanediamine, is an aliphatic diamine featuring a six-carbon chain terminated by a primary amine at one end and a secondary methylamine at the other. This asymmetric, bifunctional structure distinguishes it from its symmetrical analogs and forms the basis of its specific utility as a linker, intermediate, and functional monomer in research and industrial applications.

Molecular Formula C7H18N2
Molecular Weight 130.235
CAS No. 2997-06-0
Cat. No. B2617745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Aminohexyl)(methyl)amine
CAS2997-06-0
Molecular FormulaC7H18N2
Molecular Weight130.235
Structural Identifiers
SMILESCNCCCCCCN
InChIInChI=1S/C7H18N2/c1-9-7-5-3-2-4-6-8/h9H,2-8H2,1H3
InChIKeyOYFWLCJAPSAGCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (6-Aminohexyl)(methyl)amine (CAS 2997-06-0): A Differentiated Diamine Building Block


(6-Aminohexyl)(methyl)amine (CAS 2997-06-0), also known as N-methyl-1,6-hexanediamine, is an aliphatic diamine featuring a six-carbon chain terminated by a primary amine at one end and a secondary methylamine at the other . This asymmetric, bifunctional structure distinguishes it from its symmetrical analogs and forms the basis of its specific utility as a linker, intermediate, and functional monomer in research and industrial applications .

Asymmetric bifunctional diamine: primary and secondary amine termini enable selective derivatization
Six-carbon flexible linker provides spacing control in conjugates and polymers
Differentiated reactivity profile from symmetrical diamines, supporting tailored synthesis workflows

Why (6-Aminohexyl)(methyl)amine is Not Interchangeable with Other Diamines


Generic substitution of (6-aminohexyl)(methyl)amine with other in-class diamines, such as 1,6-hexanediamine or N,N'-dimethyl-1,6-hexanediamine, is not scientifically justifiable due to differences in amine substitution pattern and alkyl chain length, which dictate critical performance parameters like reactivity, basicity, and steric accessibility . These structural variations directly translate into quantifiable differences in enzyme binding affinity, polymer network architecture, and chemoselectivity, as detailed in the evidence below. Simply put, the specific number and position of methyl groups on the diamine backbone are not trivial; they are primary determinants of function .

Amine substitution pattern (primary vs. secondary) may shift nucleophilicity and chemoselectivity compared to 1,6-hexanediamine.
Methyl group presence alters basicity and protonation state; N,N'-dimethyl analog shows different pKa and salt formation.
Chain length (C6) influences steric accessibility and final polymer architecture; shorter/longer spacers produce different material properties.

(6-Aminohexyl)(methyl)amine: Comparative Performance Data vs. Key Analogs


Differential Binding in Affinity Chromatography: N6- vs. 8-Substituted AMP Analogues

While (6-Aminohexyl)(methyl)amine is the precursor, its utility is best demonstrated through its derivative, N6-(6-aminohexyl)-AMP. This immobilized ligand retains binding for NAD+-dependent dehydrogenases, whereas the isomeric 8-(6-aminohexyl)-amino-AMP does not, as shown in a direct head-to-head comparison [1][2].

Enzyme Retention
Direct head-to-head
N6-linked AMP: retains dehydrogenases 8-linked AMP: no retention
Attachment site on adenine is critical for native enzyme recognition.
Affinity chromatography with NAD+-dependent dehydrogenases.
Affinity Chromatography Enzyme Purification Dehydrogenase

Comparative Basicity and Its Impact on Reactivity and Salt Formation

The basicity of (6-aminohexyl)(methyl)amine is intermediate between its less substituted and more substituted analogs. This impacts its reactivity in pH-sensitive applications and its ability to form salts .

Basicity Shift
Class-level inference
~0.5–1.0 pKa lower
May alter protonation-dependent reactivity and salt formation.
Predicted vs. experimental values; review for specific conditions.
Basicity pKa Reactivity

Impact of Chain Length on Polymer Properties: AHMA vs. AEMA in RAFT Polymerization

The six-carbon spacer in N-(6-aminohexyl)methacrylamide hydrochloride (AHMA), derived from the target compound, provides greater chain flexibility and a different polymerization profile compared to the shorter two-carbon spacer in N-(2-aminoethyl)methacrylamide hydrochloride (AEMA) [1].

Spacer Effect in RAFT
Cross-study comparable
AHMA (C6 spacer): well-defined polymer AEMA (C2 spacer): prototype control
Longer C6 spacer increases polymer flexibility and hydrophobicity.
Aqueous RAFT polymerization under visible light at 25°C.
RAFT Polymerization Functional Monomer Primary Amine

Role in Copolyamide Synthesis: Tailoring Optical and Water Absorption Properties

Bis(6-aminohexyl) terephthalamide (BAHT), a derivative of the target compound, is used as a comonomer in the synthesis of high-value PA6 copolymers to specifically improve optical transmittance and reduce water absorption [1].

Copolyamide Properties
Class-level inference
Improved optical transmittance and reduced water absorption vs. neat PA6
6-aminohexyl chain disrupts PA6 crystallinity, altering optical and moisture properties.
Reported significant improvement; exact values in full study.
Copolyamide Polyamide 6 Sustainable Polymer

(6-Aminohexyl)(methyl)amine: Optimal Application Scenarios Based on Empirical Evidence


Synthesis of Immobilized Nucleotide Ligands for Affinity Chromatography

This compound is the optimal starting material for preparing N6-(6-aminohexyl)-AMP and related nucleotide affinity resins. Direct evidence shows that N6-linked analogs retain binding for key dehydrogenases, unlike their 8-linked counterparts [1]. This makes it essential for laboratories developing purification protocols for NAD+/NADP+-dependent enzymes.

Precursor for Primary Amine-Functional Methacrylamide Monomers (AHMA)

When a flexible, hydrophobic C6 spacer is desired in a functional polymer, (6-aminohexyl)(methyl)amine is the ideal precursor for synthesizing AHMA. Its performance in RAFT polymerization has been validated, and its distinct spacer length offers a clear alternative to shorter-chain monomers like AEMA, allowing for tailored material properties [2].

Curing Agent and Crosslinker in Specialty Epoxy and Polyamide Resins

Due to its unique reactivity profile stemming from its mixed primary and secondary amine groups, this compound is employed as a curing agent in epoxy resins, contributing to specific mechanical properties like adhesion and flexibility . It also serves as a building block for polyamides and as a crosslinker in polymer production, enhancing strength and durability .

Synthesis of Advanced Polyamide Copolymers with Improved Optical Properties

Derivatives like bis(6-aminohexyl) terephthalamide (BAHT) are key comonomers for creating PA6 copolymers with enhanced optical transparency and reduced water absorption. This application leverages the 6-aminohexyl chain to disrupt polymer crystallinity, addressing a key limitation of standard PA6 [3].

Application
Selection Property
Validation Focus
Affinity chromatography ligand synthesis
N6-linked spacer preserves enzyme recognition
Ligand retention for NAD+/NADP+ dehydrogenases
Functional methacrylamide monomer (AHMA) precursor
Flexible C6 hydrophobic spacer
Polymer flexibility and hydrophobicity profile
Epoxy curing and crosslinking
Mixed primary/secondary amine reactivity
Mechanical properties (adhesion, flexibility)
Copolyamide synthesis for optical clarity
6-aminohexyl chain disrupts crystallinity
Optical transmittance and moisture resistance

Technical Documentation Hub

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22 linked technical documents
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